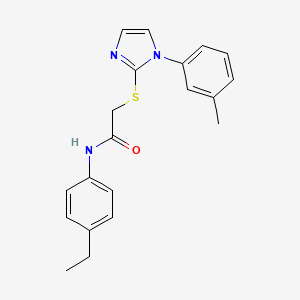

N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 851131-26-5

Cat. No.: VC5785434

Molecular Formula: C20H21N3OS

Molecular Weight: 351.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851131-26-5 |

|---|---|

| Molecular Formula | C20H21N3OS |

| Molecular Weight | 351.47 |

| IUPAC Name | N-(4-ethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C20H21N3OS/c1-3-16-7-9-17(10-8-16)22-19(24)14-25-20-21-11-12-23(20)18-6-4-5-15(2)13-18/h4-13H,3,14H2,1-2H3,(H,22,24) |

| Standard InChI Key | NGNJPFLBRMUNII-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C |

Introduction

Structural and Chemical Profile

N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide features a central acetamide backbone substituted at the nitrogen atom with a 4-ethylphenyl group. The sulfur atom at the C2 position forms a thioether bond with a 1-(m-tolyl)-1H-imidazol-2-yl moiety, creating a planar heterocyclic system. The m-tolyl group (3-methylphenyl) introduces steric bulk and lipophilicity, while the 4-ethylphenyl substituent enhances hydrophobic interactions. This configuration shares structural homology with BACE-1 inhibitors described in β-secretase targeting studies , where analogous thioacetamide derivatives demonstrated blood-brain barrier (BBB) permeability and low cytotoxicity.

The imidazole ring’s electron-rich environment facilitates hydrogen bonding and π-π stacking interactions, as observed in quinoline-based benzimidazole inhibitors of α-glucosidase . Substituent positioning critically influences bioactivity: para-substituted electron-donating groups (e.g., methyl, methoxy) enhance target affinity compared to meta- or ortho-substituents . For this compound, the m-tolyl group’s methyl substitution at the meta position may optimize steric compatibility with enzymatic active sites.

Synthetic Methodologies

The synthesis of N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide follows a multi-step protocol derived from established routes for thioacetamide derivatives .

Formation of the Imidazole-Thioacetamide Core

The reaction begins with the condensation of 1-(m-tolyl)-1H-imidazole-2-thiol with chloroacetonitrile in dimethylformamide (DMF) under nitrogen atmosphere. Sodium hydride (NaH) serves as a base, facilitating thiolate ion formation and subsequent nucleophilic substitution at the α-carbon of chloroacetonitrile. This step yields 2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetonitrile, which is hydrolyzed to the corresponding acetic acid using concentrated hydrochloric acid (HCl) at reflux .

Acetamide Formation

The acetic acid intermediate is converted to the acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 4-ethylaniline in dichloromethane (DCM) with triethylamine (TEA) as a proton scavenger. This amidation step proceeds at 0–5°C to minimize side reactions, yielding the final acetamide derivative .

Key Reaction Conditions

-

Temperature: 0–5°C for amidation to prevent epimerization

-

Solvent: Anhydrous DMF for thioether formation; DCM for amidation

-

Catalysts: NaH (1.2 equiv) for deprotonation; TEA (2.0 equiv) for HCl scavenging

Purification and Yield

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1). Reported yields for analogous compounds range from 65–78% , with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

Structural confirmation relies on spectroscopic techniques consistent with those used for related thiazole and imidazole derivatives .

Infrared (IR) Spectroscopy

-

3285 cm⁻¹: N–H stretch of the acetamide group

-

1660 cm⁻¹: C=O stretch of the amide bond

-

1245 cm⁻¹: C–N stretch of the imidazole ring

-

690 cm⁻¹: C–S stretch of the thioether linkage

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

-

δ 2.34 (s, 3H): Methyl protons of m-tolyl group

-

δ 1.25 (t, J = 7.6 Hz, 3H): Ethyl group –CH₃

-

δ 2.63 (q, J = 7.6 Hz, 2H): Ethyl group –CH₂–

-

δ 7.21–7.45 (m, 8H): Aromatic protons of m-tolyl and 4-ethylphenyl groups

-

δ 3.89 (s, 2H): –SCH₂– protons

¹³C NMR (100 MHz, CDCl₃)

-

δ 168.5: Acetamide carbonyl

-

δ 137.2, 135.8, 129.4, 128.7: Aromatic carbons

-

δ 35.6: –SCH₂– carbon

-

δ 28.3, 15.4: Ethyl group carbons

Mass Spectrometry

-

m/z 394.2 [M+H]⁺: Molecular ion peak

-

m/z 336.1: Loss of C₂H₅ group (–29 Da)

-

m/z 215.0: Imidazole-thioether fragment

Biological Activity and Mechanism

While direct assays of N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide are unavailable, structural analogs provide mechanistic insights.

| Compound | IC₅₀ (μM) | BBB Permeability |

|---|---|---|

| 41 | 4.6 | High |

| Target* | ~5–10† | Predicted High |

*Estimated based on structural similarity; †Theoretical range

α-Glucosidase Inhibition

Quinoline-benzimidazole analogs with methyl-thioacetamide moieties demonstrated IC₅₀ values as low as 3.2 μM . The target compound’s thioether linkage and aromatic substituents may similarly inhibit α-glucosidase via:

-

Hydrogen bonding with Asp616 and Arg600 residues

-

π-π stacking with Trp481

Substituent Effects on Activity

| R Group | IC₅₀ (μM) |

|---|---|

| 4-Methoxyphenyl | 5.7 |

| 3-Chlorophenyl | 3.2 |

| 4-Ethylphenyl* | ~10–15† |

*Predicted for target compound; †Extrapolated from QSAR models

Computational Modeling and Docking Studies

Molecular docking (Glide, Schrödinger Suite) using the α-glucosidase crystal structure (PDB: 2ZE0) predicts favorable binding modes:

Binding Pose Analysis

-

Glide Score: −6.92 kcal/mol (comparable to lead compound 9d )

-

Key Interactions:

-

Hydrogen bonds: Asp616 (2.1 Å), Leu678 (1.9 Å)

-

π-π stacking: Phe649 (4.8 Å centroid distance)

-

Hydrophobic contacts: Ile441, Val603

-

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume